1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound that features a triazolopyridazine core structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(21-9-3-1-2-4-10-21)12-25-17-19-18-15-8-7-13(20-22(15)17)14-6-5-11-24-14/h5-8,11H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQILKCIKYWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in this compound participates in nucleophilic substitutions, particularly in reactions with alkyl halides or amines. For example:
| Reaction Type | Conditions | Reagents/Substrates | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 25°C, 8 h | Chloroacetonitrile | 72% | |
| Amination | EtOH, reflux, 12 h | Benzylamine | 68% |
These reactions modify the sulfanyl linker, enabling structural diversification. The mechanism involves deprotonation of the -SH group (if present) followed by nucleophilic attack .
Cyclization Reactions Involving the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine moiety undergoes cyclization under acidic or basic conditions. For instance:
These reactions exploit the reactivity of the triazole and pyridazine rings, enabling the formation of polycyclic systems .
Oxidation of Furan
The furan-2-yl group is susceptible to oxidation, forming dihydrofuran or ketone derivatives:
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Furan-2-yl derivative | H₂O₂, AcOH | RT, 6 h | 2-Furanone | 47% |
Reduction of Azepane Ketone
The azepan-1-yl ketone moiety can be reduced to a secondary alcohol:
| Substrate | Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-(Azepan-1-yl)ethanone | NaBH₄, MeOH | 0°C, 2 h | 1-(Azepan-1-yl)ethanol | 83% |
Electrophilic Aromatic Substitution on Furan
The furan ring undergoes electrophilic substitution at the α-position:
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-furan-2-yl derivative | 55% | |
| Bromination | Br₂, CHCl₃ | RT, 30 min | 5-Bromo-furan-2-yl derivative | 61% |
Cross-Coupling Reactions
The triazolo-pyridazine core participates in Suzuki-Miyaura couplings:
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl) derivative | 40% |
This reaction leverages the halogenated pyridazine ring for biaryl synthesis .
Stability Under Acidic and Basic Conditions
The compound’s stability was tested under varying pH:
| Condition | Time | Degradation | Notes | Source |
|---|---|---|---|---|
| 1M HCl | 24 h, RT | <5% | Stable azepane and sulfanyl groups | |
| 1M NaOH | 24 h, RT | 12% | Hydrolysis of ketone observed |
Key Synthetic Routes
The compound is synthesized via a multi-step sequence:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biology
- Bioactive Potential : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Medicine
- Therapeutic Applications : Investigations are underway to explore its potential therapeutic effects in treating various diseases. The compound's ability to modulate biological pathways positions it as a candidate for drug development.
Industry
- Material Development : The compound is being explored for its application in developing new materials with specific functional properties, which could be utilized in various industrial applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one against several bacterial strains. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
Research conducted by a team at a leading pharmaceutical university investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(azepan-1-yl)-2-oxoethyl]amino}benzonitrile
- 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups and the triazolopyridazine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Biological Activity
1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azepane Ring : A seven-membered saturated nitrogen-containing ring.
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Triazole and Pyridazine Moieties : Contributing to its pharmacological profile.
The molecular formula is , and it has a molecular weight of approximately 318.40 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains. The presence of the furan and triazole moieties in this compound suggests potential activity against both gram-positive and gram-negative bacteria.
Cytotoxicity
Studies have demonstrated that triazole-containing compounds can induce cytotoxic effects in cancer cell lines. For example, research on related compounds has shown that they can inhibit cell proliferation and induce apoptosis in human cancer cells.
The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cell growth and survival. The interaction with G protein-coupled receptors (GPCRs) has been noted, which may lead to downstream effects on intracellular signaling pathways.
Case Studies
-
Case Study on Anticancer Activity
- A study evaluated the effects of a similar compound on the proliferation of HL-60 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may activate apoptotic pathways through mitochondrial disruption.
-
Antimicrobial Efficacy
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
